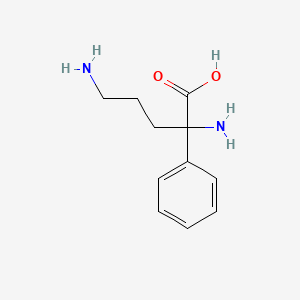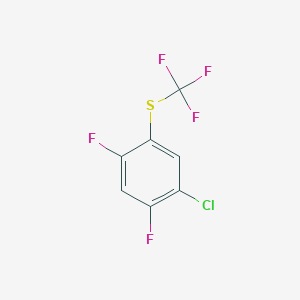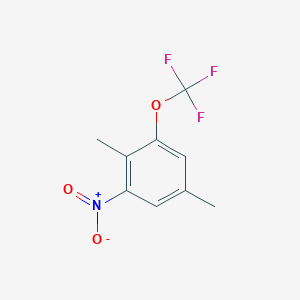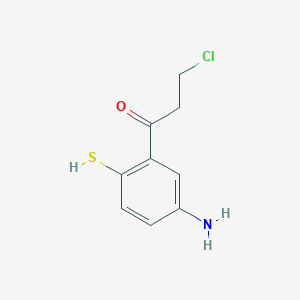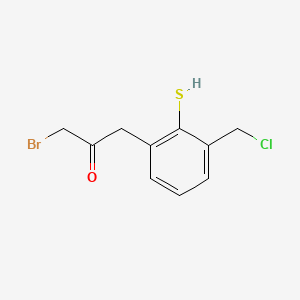![molecular formula C40H76N2O12 B14049283 (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamithromycin is a semi-synthetic macrolide antibiotic used primarily in veterinary medicine. It is known for its effectiveness in treating respiratory diseases in cattle, pigs, and sheep. This compound belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a-position .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gamithromycin involves multiple steps starting from erythromycin A. The process includes:
- Final conversion to gamithromycin .
Synthesis of 9 (E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.
Conversion to 9 (Z)-9-deoxy-9-oxyiminoerythromycin A: .
Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .
Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .
Industrial Production Methods
The industrial production of gamithromycin follows similar synthetic routes but is optimized for large-scale production. The process involves the use of reducing agents like sodium triacetoxyborohydride and solvents such as anhydrous methanol. The reaction conditions are carefully controlled to ensure high yield and purity .
化学反应分析
Types of Reactions
Gamithromycin undergoes various chemical reactions, including:
- Oxidation : Gamithromycin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
- Reduction : Reduction reactions can modify the functional groups present in gamithromycin.
- Substitution : Substitution reactions can occur at different positions on the lactone ring or the sugar moieties.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
科学研究应用
Gamithromycin has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying macrolide antibiotics.
- Biology : Investigated for its effects on bacterial protein synthesis.
- Medicine : Primarily used in veterinary medicine for treating respiratory diseases in livestock.
- Industry : Employed in the development of new antibiotics and veterinary drugs .
作用机制
Gamithromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is both bacteriostatic and bactericidal, depending on the concentration and the type of bacteria. The molecular target is the peptidyl transferase center of the ribosome, which is essential for protein elongation .
相似化合物的比较
Similar Compounds
- Erythromycin : The parent compound from which gamithromycin is derived.
- Azithromycin : Another azalide with a similar mechanism of action.
- Tulathromycin : A macrolide used for similar veterinary applications.
Uniqueness
Gamithromycin is unique due to its enhanced pharmacokinetic properties, such as rapid absorption and prolonged action at the target site. It also has a lower minimum inhibitory concentration (MIC) against certain pathogens compared to other macrolides .
属性
分子式 |
C40H76N2O12 |
|---|---|
分子量 |
777.0 g/mol |
IUPAC 名称 |
(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-/m1/s1 |
InChI 键 |
VWAMTBXLZPEDQO-YBXUXQNGSA-N |
手性 SMILES |
CCCN1CC(C([C@](C(OC(=O)C(C(C(C([C@](CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
规范 SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


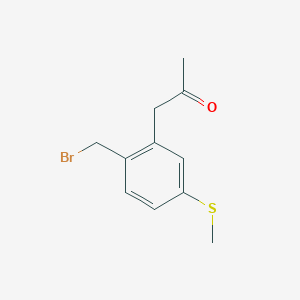
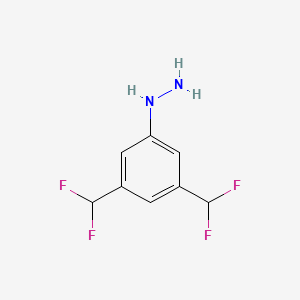
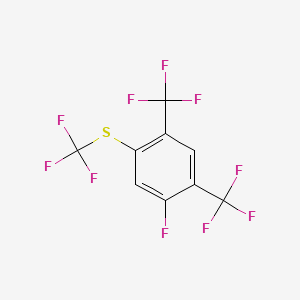
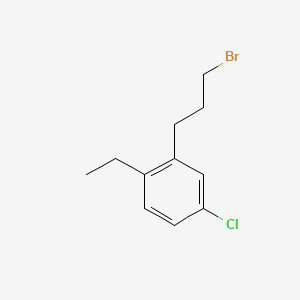


![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
